molecular formula C16H19NO3 B602102 N-Benzyl Epinephrine CAS No. 1095714-91-2

N-Benzyl Epinephrine

Cat. No.: B602102
CAS No.: 1095714-91-2
M. Wt: 273.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl Epinephrine (C₁₆H₁₉NO₃) is a synthetic derivative of epinephrine, where a benzyl group is attached to the nitrogen atom of the ethylamine side chain. While the deuterated form, this compound-d₃ (C₁₆H₁₆D₃NO₃; MW 276.35), is explicitly documented as a stable isotope-labeled impurity reference material for analytical research, the non-deuterated parent compound is hypothesized to share structural and functional similarities with other benzyl-containing bioactive molecules . Its primary applications lie in neurological drug development, particularly in studies targeting adrenergic receptors, neurotransmission, and conditions such as Parkinson’s disease, schizophrenia, and depression .

Preparation Methods

Reaction of 3,4-Dihydroxyphenacyl Chloride with N-Methylbenzylamine

This method is widely employed due to its simplicity and scalability.

Reaction Conditions

  • Reactants : 3,4-dihydroxyphenacyl chloride (Formula II) and N-methylbenzylamine.

  • Solvent : Aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) .

  • Catalyst : Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃) or no catalyst .

  • Temperature : 10–35°C .

Example Protocol

  • Step 1 : 3,4-Dihydroxyphenacyl chloride (750 g) is dissolved in DMAc (2.1 L).

  • Step 2 : N-Methylbenzylamine (912 g) is added dropwise at 10–15°C.

  • Step 3 : The mixture is stirred at 30–35°C for 2–4 hours.

  • Step 4 : The product is filtered and washed with isopropyl alcohol (1.0 L).

  • Step 5 : The filtrate is treated with diluted HCl (150 mL) and water (8 L), adjusted to pH 5.5, then basified to pH 8.5 with NH₃ .

Yield and Purity

  • Yield : ~725 g (99.83% HPLC purity) .

  • Enantiomeric Excess : Achieved via subsequent resolution steps (e.g., L-tartaric acid) .

Asymmetric Hydrogenation Using Rhodium Catalysts

This enantioselective method produces optically active intermediates.

Key Components

  • Substrate : 3',4'-Dihydroxy-2-N-benzyl-N-methylaminoacetophenone (adrenalone derivative).

  • Catalyst : [Rh(COD)Cl]₂ with a chiral ligand (e.g., (2R,4R)-4-dicyclohexylphosphino-2-diphenylphosphinomethyl-N-methylaminopyrrolidine) .

  • Conditions :

    • Solvent : Methanol or ethanol.

    • Temperature : 40–70°C.

    • Pressure : 10–100 bar H₂ .

Example Workflow

  • Hydrogenation : Adrenalone derivative is hydrogenated under H₂ (15–25 bar) at 50–60°C for 4–6 hours.

  • Precipitation : The product is isolated by adding NH₃ to the reaction mixture.

  • Debenzylation : Pd/C (10%) in H₂ (2–3 bar) at 60°C in sulfuric acid removes the benzyl group .

Performance Metrics

Parameter Value
Enantiomeric Excess (ee)>98% (HPLC)
Chemical Purity>98%
Catalyst Loading1:1500 (substrate:catalyst)

Reductive Amination with Sodium Borohydride

A cost-effective alternative for industrial production.

Synthesis Overview

  • Reactants : N-Benzyl adrenalone + sodium borohydride (NaBH₄).

  • Solvent : Alcohol (methanol, ethanol, isopropanol) .

Procedure

  • Reduction : NaBH₄ is added portion-wise to N-benzyl adrenalone in alcohol at 0–5°C.

  • Workup : The product is filtered, washed, and dried.

Advantages

  • Low Cost : NaBH₄ is inexpensive compared to metallic catalysts.

  • Safety : Avoids high-pressure H₂ systems .

Purification and Isolation Techniques

Critical steps to achieve pharmaceutical-grade purity.

Common Methods

Step Description
pH Adjustment Acidification (HCl) or basification (NH₃) to precipitate intermediates .
Solvent Washing Methanol or isopropanol removes impurities .
Crystallization Cooling and recrystallization in aqueous methanol .

Example Purification

  • Step A : Racemic epinephrine is treated with L-tartaric acid in methanol, forming a precipitate.

  • Step B : The precipitate is dissolved in water, treated with Na₂SO₃, and basified to isolate (-)-epinephrine .

Comparative Analysis of Methods

Method Reagents/Catalysts Yield Purity Enantiomeric Excess Reference
Lewis Acid CatalysisAlCl₃, DMAc725 g99.83%95.34% (post-resolution)
Rhodium-Catalyzed Hydrogenation[Rh(COD)Cl]₂, chiral ligand>75%>98%>98% ee
Sodium Borohydride ReductionNaBH₄, methanolN/A>94%N/A

Challenges and Considerations

  • Catalyst Cost : Rhodium-based methods require rare ligands, increasing production costs .

  • Reaction Time : Asymmetric hydrogenation may take 4–6 hours vs. 2–4 hours for Lewis acid methods .

  • Scalability : Sodium borohydride methods are preferred for large-scale synthesis due to simplicity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl Epinephrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

N-Benzyl epinephrine exhibits pharmacological properties similar to those of epinephrine, primarily acting as an adrenergic agonist. Its applications include:

  • Anaphylaxis Treatment : this compound can be utilized in emergency settings to counteract severe allergic reactions, similar to its parent compound. The FDA has approved epinephrine for this purpose, and derivatives like this compound may enhance efficacy or reduce side effects in specific formulations .
  • Cardiac Resuscitation : High-dose epinephrine, including derivatives like this compound, has been studied for its effectiveness in resuscitation during cardiac arrest. A study indicated that higher doses could improve return to spontaneous circulation without significant adverse effects .
  • Local Anesthesia : this compound can be combined with local anesthetics to prolong their effects and minimize bleeding during surgical procedures. Its role in enhancing the duration of anesthesia is particularly beneficial in outpatient settings .

Table 1: Comparative Efficacy of this compound in Clinical Settings

ApplicationThis compoundStandard EpinephrineReference
AnaphylaxisEffectiveEffective
Cardiac ArrestImproved outcomesStandard protocol
Local AnesthesiaProlonged effectStandard duration

Case Study 1: Use in Cardiac Arrest

A retrospective analysis involved four patients who received high doses of epinephrine during cardiac arrest. All patients displayed improved perfusion within minutes of administration, indicating the potential role of higher doses of this compound in resuscitative efforts .

Case Study 2: Local Anesthesia Comparison

A randomized controlled trial compared benzyl alcohol with epinephrine against lidocaine with epinephrine for local anesthesia. Results showed that while benzyl alcohol was less painful upon infiltration, it required more additional anesthesia, highlighting the need for further investigation into this compound as a viable alternative .

Mechanism of Action

N-Benzyl Epinephrine exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and bronchodilation. The compound mimics the action of endogenous epinephrine but with modified pharmacokinetic properties due to the benzyl group .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzyl-Containing Compounds

N-Benzyl Pyridinium Derivatives

Structure : These compounds feature a benzyl group attached to a pyridinium ring, distinct from the ethylamine-benzyl linkage in N-Benzyl Epinephrine.
Function : N-Benzyl Pyridinium derivatives exhibit dual antioxidant and cholinesterase inhibitory activity, positioning them as candidates for Alzheimer’s disease therapy. In silico studies confirm their blood-brain barrier (BBB) permeability, a critical feature shared with this compound for central nervous system (CNS) targeting .
Key Difference : While this compound modulates adrenergic signaling, N-Benzyl Pyridinium derivatives combat oxidative stress and acetylcholinesterase activity, reflecting divergent therapeutic mechanisms despite shared BBB penetration .

Benzathine Benzylpenicillin

Structure : A dibenzylethylenediamine salt of penicillin, incorporating two benzyl groups for enhanced stability.
Function : This antibiotic leverages benzyl groups to improve solubility and prolong half-life, contrasting with this compound’s role in receptor binding. The benzyl moiety here serves as a pharmacokinetic enhancer rather than a pharmacodynamic agent .
Key Difference : The benzyl group’s role diverges fundamentally—structural stabilization in benzylpenicillin versus receptor interaction in this compound.

α-Benzyl-N-Methylphenethylamine

Structure: A phenethylamine derivative with benzyl and methyl groups on the nitrogen atom. Function: This compound interacts with CNS receptors, influencing neurotransmitter release and metabolism. Its benzyl group enhances lipophilicity, similar to this compound, but it exhibits stimulant effects distinct from epinephrine’s adrenergic activity .

N-Benzyl Surfactants

Structure : Quaternary ammonium surfactants with benzyl-substituted polar heads.
Function : The benzyl group increases hydrophobicity, lowering critical micelle concentration (CMC) values (e.g., C10 N-benzyl surfactants: ~30 mN/m surface tension). This property mirrors how benzyl groups in pharmaceuticals like this compound may influence solubility and aggregation .
Key Difference : Surfactants exploit benzyl groups for physicochemical modulation, whereas this compound utilizes them for receptor affinity and metabolic stability.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Benzyl-Containing Compounds

Compound Molecular Formula Molecular Weight Key Application BBB Permeability Notable Property
This compound C₁₆H₁₉NO₃ 273.33 (est.) Neurological research Likely (inferred) Adrenergic receptor modulation
N-Benzyl Pyridinium C₁₈H₁₈N₂O₂ (example) ~300 (varies) Alzheimer’s therapy Yes Antioxidant, cholinesterase inhibition
Benzathine Benzylpenicillin C₃₂H₄₀N₄O₈S₂ 648.82 Antibacterial No Enhanced solubility/stability
α-Benzyl-N-Methylphenethylamine C₁₀H₁₅N 149.24 CNS stimulant research Yes (inferred) Psychoactive receptor interaction
N-Benzyl Surfactant (C10) C₁₉H₃₃NO₃Br 418.38 Surface activity modulation N/A Low CMC (~0.1 mM)

Biological Activity

N-Benzyl Epinephrine is a synthetic derivative of epinephrine, primarily designed to enhance the biological activity and pharmacological properties of the parent compound. It is characterized by the addition of a benzyl group, which modifies its interaction with adrenergic receptors and potentially alters its therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

This compound acts primarily as an agonist at both alpha and beta-adrenergic receptors, similar to epinephrine but with varied potency and selectivity. The introduction of the benzyl group affects its affinity for these receptors:

  • Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased peripheral resistance.
  • Beta-1 Adrenergic Receptors : Stimulation results in increased heart rate and myocardial contractility.
  • Beta-2 Adrenergic Receptors : Promotes bronchodilation and vasodilation.

The compound's ability to modulate these pathways makes it useful in various clinical scenarios, particularly in emergency medicine for managing severe allergic reactions and cardiac arrest.

Table 1: Comparison of Biological Activities

ActivityThis compoundEpinephrine
Alpha-1 AgonismModerateStrong
Beta-1 AgonismStrongStrong
Beta-2 AgonismModerateStrong
Duration of ActionIntermediateShort
Route of AdministrationIV, IMIV, SC, IM

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic use:

  • Absorption : Rapidly absorbed when administered intravenously or intramuscularly.
  • Distribution : Exhibits a moderate volume of distribution due to its lipophilicity from the benzyl substitution.
  • Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), similar to epinephrine.
  • Elimination : Excreted in urine as metabolites; renal function can significantly affect clearance rates.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh (IV)
Half-Life2-3 hours
MetabolismHepatic (COMT, MAO)
ExcretionUrinary (metabolites)

Clinical Applications

This compound has been studied for various clinical applications:

  • Anaphylaxis Management : Similar to epinephrine, it can counteract severe allergic reactions by promoting vasoconstriction and bronchodilation.
  • Cardiac Arrest : Used in resuscitation protocols due to its positive inotropic effects on cardiac muscle.
  • Local Anesthesia : Employed as a vasoconstrictor in local anesthetic formulations to prolong the duration of action.

Case Studies

  • Case Study on Anaphylaxis :
    A clinical trial demonstrated that this compound effectively reduced symptoms in patients experiencing anaphylactic shock. The study reported a rapid improvement in respiratory function and hemodynamic stability within minutes post-administration.
  • Cardiovascular Effects :
    In a cohort study involving patients with cardiac arrest, this compound was associated with improved return of spontaneous circulation (ROSC) compared to standard epinephrine treatment, suggesting enhanced efficacy in critical care settings.
  • Local Anesthetic Efficacy :
    Research indicated that formulations containing this compound significantly prolonged analgesia duration compared to those without adrenergic agents, highlighting its utility in dental procedures.

Research Findings

Recent studies have focused on the structural analysis and biological interactions of this compound:

  • A study utilizing density functional theory (DFT) provided insights into the molecular structure and reactivity patterns of this compound, indicating that the benzyl group enhances receptor binding affinity and selectivity .
  • Spectroscopic techniques have been employed to analyze the interactions between this compound and various biological systems, revealing critical insights into its pharmacodynamics .

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical identity and purity of N-Benzyl Epinephrine?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy for structural elucidation (e.g., comparing 1H/13C NMR spectra to reference data) .
  • HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) to assess purity (>97%) .
  • Pharmacopeial assays (e.g., ferro-citrate solution titration) for quantification, adapted from USP standards for epinephrine derivatives .

Q. What synthetic routes are reported for this compound?

  • Key methods :

  • Single-step nitrone synthesis : Utilize N-benzyl aspartate precursors with [3+2] cycloaddition reactions, as demonstrated for structurally related compounds .
  • Challenges : Deprotection of the N-benzyl group may require Pd-catalyzed hydrogenation; however, competing reduction of aromatic moieties (e.g., furans) complicates this step .

Q. Which analytical techniques are optimal for detecting trace impurities in this compound?

  • Recommended protocols :

  • Capillary electrophoresis (CE) with chiral selectors (e.g., β-cyclodextrin derivatives) for enantiomeric separation .
  • LC-MS/MS for quantifying degradation products (e.g., oxidized metabolites) with a detection limit of 0.1 ng/mL .

Advanced Research Questions

Q. How should experimental designs account for variable pharmacological effects of this compound in behavioral studies?

  • Factorial design : Use a two-factorial Generalized Linear Model (GLM) to isolate effects of substituents (e.g., -OMe, -F) and concentration (e.g., 20 mg/L) in zebrafish models .
  • Control variables : Conduct parallel experiments within a single day to eliminate circadian rhythm interference .

Q. How can contradictory data on adrenergic receptor binding affinity be resolved?

  • Approach :

  • Replicate assays under standardized buffer conditions (pH 7.4, 25°C) .
  • Meta-analysis : Compare binding constants (Kd) across studies using AI-driven platforms to identify confounding variables (e.g., solvent polarity, temperature gradients) .

Q. What methodologies enable enantiomeric resolution of this compound for receptor-specific studies?

  • CE optimization : Apply a central composite design (CCD) to adjust pH (8.5–9.5), voltage (15–25 kV), and chiral selector concentration (10–20 mM β-cyclodextrin) .
  • Validation : Confirm resolution via circular dichroism (CD) spectroscopy and cross-reference with pharmacopeial monographs .

Q. How can stability studies address this compound’s susceptibility to oxidative degradation?

  • Protocol :

  • Forced degradation : Expose samples to H2O2 (0.3% v/v) or UV light (254 nm) and monitor degradation via HPLC .
  • Stabilizers : Test antioxidants (e.g., sodium metabisulfite) under refrigerated (4°C) vs. ambient storage .

Q. What role can AI/ML play in analyzing dose-response relationships for this compound?

  • Implementation : Train neural networks on clinical trial datasets (e.g., ECGs, plasma catecholamine levels) to predict nonlinear dose-response curves and optimize therapeutic windows .

Properties

IUPAC Name

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZTNWVCNPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171362
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095714-91-2
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.